molecular formula C12H6ClN3S B13372010 2-(4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)malononitrile

2-(4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)malononitrile

Cat. No.: B13372010
M. Wt: 259.71 g/mol
InChI Key: VKFJCQSKQVQZSM-UHFFFAOYSA-N
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Description

2-(4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)malononitrile is a heterocyclic compound that contains a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the thiazole ring and the nitrile groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)malononitrile typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable catalyst, such as acetic acid, to yield the thiazole ring. The final step involves the reaction of the thiazole intermediate with malononitrile under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)malononitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.

    Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)malononitrile: Similar structure but with a bromine atom instead of chlorine.

    2-(4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)malononitrile: Similar structure but with a methyl group instead of chlorine.

    2-(4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene)malononitrile: Similar structure but with a nitro group instead of chlorine.

Uniqueness

The presence of the chlorine atom in 2-(4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)malononitrile imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. Additionally, the compound’s ability to interact with specific molecular targets and pathways distinguishes it from other similar compounds .

Properties

Molecular Formula

C12H6ClN3S

Molecular Weight

259.71 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-3H-1,3-thiazol-2-ylidene]propanedinitrile

InChI

InChI=1S/C12H6ClN3S/c13-10-3-1-8(2-4-10)11-7-17-12(16-11)9(5-14)6-15/h1-4,7,16H

InChI Key

VKFJCQSKQVQZSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C(C#N)C#N)N2)Cl

Origin of Product

United States

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